![molecular formula C21H23N3O4S B2857371 N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide CAS No. 1006288-94-3](/img/structure/B2857371.png)
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide
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Description
Scientific Research Applications
Synthesis and Anticancer Activity
New 1-thia-azaspiro[4.5]decane derivatives, including compounds related to N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide, have been synthesized and evaluated for their anticancer activities. These compounds have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017).
Anti-coronavirus and Antiviral Activity
Derivatives of 1-thia-4-azaspiro[4.5]decan have been synthesized and evaluated for their antiviral activity, particularly against human coronavirus and influenza virus. Some compounds have demonstrated the ability to inhibit human coronavirus 229E replication, suggesting the potential of these compounds in antiviral drug development (Apaydın et al., 2019).
Antimicrobial Activities
Compounds with the spiro[4.5]decan structure have been investigated for their antimicrobial properties. For example, novel transformations of a spiro 4-thiazolinone derivative demonstrated significant antimicrobial activities, suggesting the potential use of these compounds in combating microbial infections (Patel & Patel, 2015).
Antitubercular Agents
Further research into the structural elucidation and pharmacological evaluation of derivatives, including those related to the compound of interest, has shown potential as antimycobacterial agents. This suggests a promising avenue for the development of new treatments against tuberculosis (Srivastava et al., 2005).
properties
IUPAC Name |
(E)-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-18(7-6-16-4-2-1-3-5-16)23-20-22-17(15-29-20)14-19(26)24-10-8-21(9-11-24)27-12-13-28-21/h1-7,15H,8-14H2,(H,22,23,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHIKRTXDBZTB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide |
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